(5-Phenylisoxazol-3-yl)methylamine
Overview
Description
“(5-Phenylisoxazol-3-yl)methylamine” is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.20 g/mol .
Synthesis Analysis
There are several methods to synthesize “this compound”. One of the methods involves the synthesis of (3‐Phenylisoxazol‐5‐yl)methanimine derivatives . The structures of the compounds were determined by NMR and HRMS methods, and chlorination on the phenyl ring of phenylisoxazol-5-yl was confirmed by X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 . The compound has a topological polar surface area of 52 Ų .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Palladium Complex Catalysis
Methylamine derivatives containing 1,2-azole fragments like (5-Phenylisoxazol-3-yl)methylamine have been used to synthesize palladium complexes. These complexes exhibit high catalytic activity in the Suzuki reaction in aqueous mediums, indicating their potential in catalysis and organic synthesis applications (Akishina et al., 2021).
Synthesis and Biological Evaluation
Compounds like 3-(4-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)piperazin-1-yl) benzoisothiazole derivatives, which are new classes of isoxazolines, have been synthesized using this compound. These compounds have shown potent cytotoxic and antineoplastic activities in mammalian cancer cells, marking them as potential candidates for cancer treatment (Byrappa et al., 2017).
Cyclooxygenase-1 (COX-1) Inhibition
Derivatives of this compound have been used to design a new series of 3,4-diarylisoxazoles to improve biochemical COX-1 selectivity and antiplatelet efficacy. These compounds have been significant in understanding the structural requirements for selective COX-1 inhibition, showing potential in the development of anti-inflammatory drugs (Vitale et al., 2013).
Antimicrobial Applications
Compounds having 5-methyl-3-phenylisoxazole moiety have been synthesized and shown better antimicrobial activity compared with reference drugs like Streptomycin and Ampicillin. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Badadhe et al., 2013).
Future Directions
The future directions for the study of “(5-Phenylisoxazol-3-yl)methylamine” could involve further exploration of its potential biological activities. For instance, the anti-HBV activity of some isoxazole derivatives has been evaluated , suggesting potential applications in antiviral drug development.
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSZTSDAULPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409439 | |
Record name | (5-phenylisoxazol-3-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154016-47-4 | |
Record name | (5-phenylisoxazol-3-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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